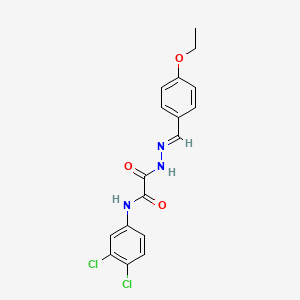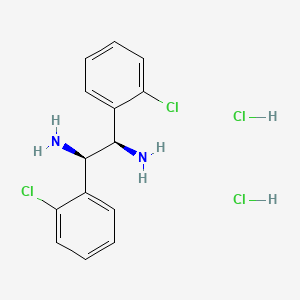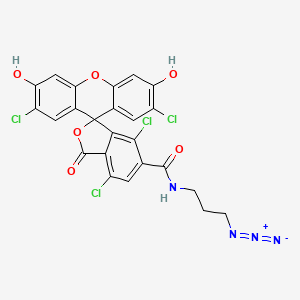![molecular formula C12H24NO6P B15087126 tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)
tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a dimethoxyphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One efficient method involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent .
Industrial Production Methods: Industrial production methods for tert-butyl esters, including tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate, leverage continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and improve the overall yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group influences the reactivity and stability of the compound .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsAdditionally, in industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group can influence its binding affinity and selectivity towards enzymes and receptors. The dimethoxyphosphoryl group may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. Examples include this compound analogs with different substituents on the pyrrolidine ring or variations in the phosphoryl group .
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and biological activity. The presence of the tert-butyl group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C12H24NO6P |
|---|---|
Poids moléculaire |
309.30 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24NO6P/c1-12(2,3)19-11(15)13-8-6-7-9(13)10(14)20(16,17-4)18-5/h9-10,14H,6-8H2,1-5H3/t9-,10?/m0/s1 |
Clé InChI |
UTDNRJWDPKBWLX-RGURZIINSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C(O)P(=O)(OC)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15087045.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B15087053.png)
![1-(4-chlorobenzyl)-N-isopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15087058.png)



![5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B15087065.png)
![1-hydroxy-N-(2-hydroxyethyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B15087066.png)



![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride](/img/structure/B15087108.png)

![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
